
3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide is a chemical compound with the CAS number 338961-14-1 . It is used for research purposes.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 393.09. Other physical and chemical properties such as melting point, boiling point, and density are important for handling and storage but are not available in the sources I found .科学的研究の応用
Synthesis and Antimicrobial Activity
The synthesis of various thiourea derivatives, including those related to the target compound, has been investigated for their potential antimicrobial activities. These derivatives have shown significant anti-pathogenic activity, particularly against bacterial strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of chlorinated phenyl substituents in the thiourea moiety has been correlated with enhanced antimicrobial efficacy, suggesting potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Development of Polyamides
Research into the development of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from specific phenols, including those structurally related to the target compound, has been conducted. These polyamides exhibit excellent thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. Such properties make them suitable for various applications, including high-performance materials that require resistance to heat and chemicals (Hsiao, Yang, & Chen, 2000).
Supramolecular Packing Motifs
Studies on supramolecular packing motifs have highlighted the self-assembly of compounds into π-stacked rods encased in triply helical hydrogen-bonded amide strands. Such structural organization suggests potential applications in the design of columnar liquid crystals and materials with unique optical and electronic properties, opening avenues for research into novel modes of molecular organization (Lightfoot, Mair, Pritchard, & Warren, 1999).
Heterocyclic Synthesis
The synthesis of new heterocyclic compounds, including those related to the target compound, has been explored for their potential as antibiotic and antibacterial drugs. This research underscores the compound's utility in drug development, particularly in synthesizing compounds with improved antibacterial properties (Ahmed, 2007).
Novel Aromatic Polyamides
Research into novel aromatic polyamides based on multi-ring flexible dicarboxylic acids, related to the target compound, has been conducted. These polyamides demonstrate high molecular weight, amorphous nature, excellent solubility, and good mechanical properties, suggesting their potential use in creating tough, flexible, and transparent films for various industrial applications (Hsiao & Chang, 1996).
Safety and Hazards
Like many chemical compounds, handling this compound requires precautions to prevent harm. It’s important to avoid breathing in the compound and to avoid contact with skin and eyes. If contact occurs, wash with plenty of soap and water . Always use this compound in a well-ventilated area and store in a tightly closed container .
特性
IUPAC Name |
3,4-dichloro-N-(2,4-dichloro-5-propan-2-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NO2/c1-8(2)23-15-7-14(12(19)6-13(15)20)21-16(22)9-3-4-10(17)11(18)5-9/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPLDDGNAMMKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

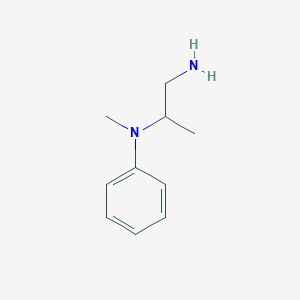
![2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2716492.png)
![(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2716494.png)
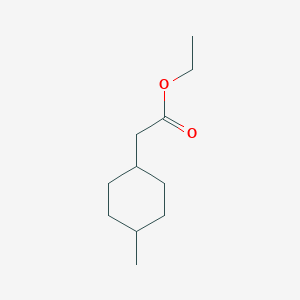

![N-(2-furylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2716502.png)
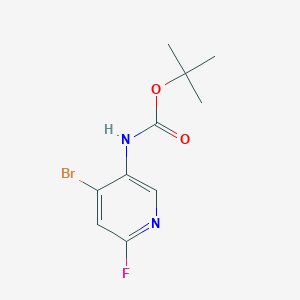
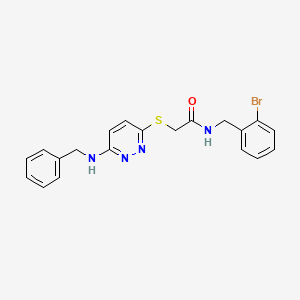
![2-(8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B2716505.png)
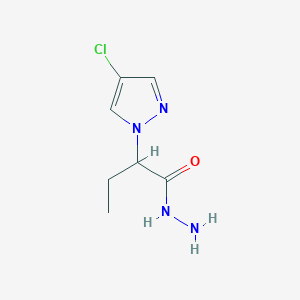
![Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2716507.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2716513.png)
